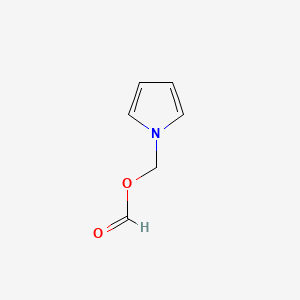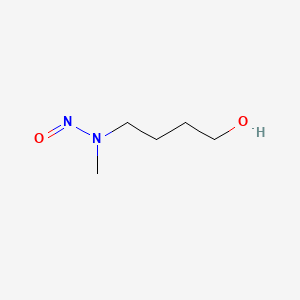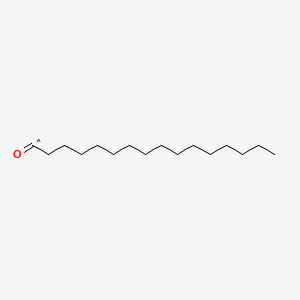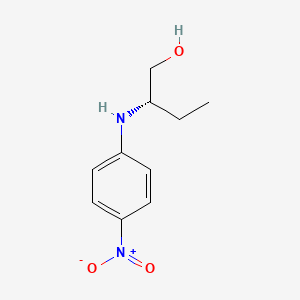
(S)-2-(4-Nitrophenylamino)butan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-(4-Nitrophenylamino)butan-1-ol is a chiral compound that features a nitrophenyl group attached to an amino alcohol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(4-Nitrophenylamino)butan-1-ol typically involves the reaction of (S)-2-amino-1-butanol with 4-nitrobenzoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The product is then purified using column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-(4-Nitrophenylamino)butan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or tosyl chloride.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Thionyl chloride or tosyl chloride in anhydrous conditions.
Major Products Formed
Oxidation: Formation of (S)-2-(4-Nitrophenylamino)butan-1-one.
Reduction: Formation of (S)-2-(4-Aminophenylamino)butan-1-ol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
(S)-2-(4-Nitrophenylamino)butan-1-ol has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials with specific optical and electronic properties.
Mecanismo De Acción
The mechanism of action of (S)-2-(4-Nitrophenylamino)butan-1-ol involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The nitrophenyl group can participate in π-π interactions with aromatic residues in the enzyme, while the amino alcohol moiety can form hydrogen bonds with polar residues .
Comparación Con Compuestos Similares
Similar Compounds
®-2-(4-Nitrophenylamino)butan-1-ol: The enantiomer of the compound, which may have different biological activities.
4-Nitrophenylalanine: An amino acid derivative with a similar nitrophenyl group.
4-Nitrophenylethanol: A simpler alcohol with a nitrophenyl group.
Uniqueness
(S)-2-(4-Nitrophenylamino)butan-1-ol is unique due to its chiral nature and the presence of both a nitrophenyl group and an amino alcohol moiety. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications .
Propiedades
Número CAS |
572923-31-0 |
|---|---|
Fórmula molecular |
C10H14N2O3 |
Peso molecular |
210.23 g/mol |
Nombre IUPAC |
(2S)-2-(4-nitroanilino)butan-1-ol |
InChI |
InChI=1S/C10H14N2O3/c1-2-8(7-13)11-9-3-5-10(6-4-9)12(14)15/h3-6,8,11,13H,2,7H2,1H3/t8-/m0/s1 |
Clave InChI |
HWFULSRWSFXIFQ-QMMMGPOBSA-N |
SMILES isomérico |
CC[C@@H](CO)NC1=CC=C(C=C1)[N+](=O)[O-] |
SMILES canónico |
CCC(CO)NC1=CC=C(C=C1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


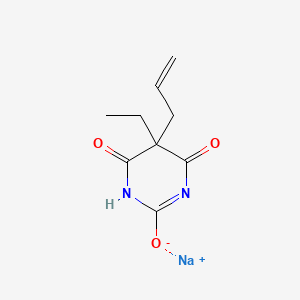
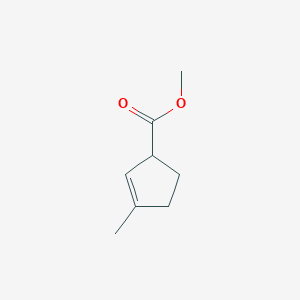
![2-Isopropyl-[1,3]oxathiepane](/img/structure/B13806657.png)
![(2S)-2-[(3-amino-2-hydroxypropyl)amino]propanoic acid](/img/structure/B13806665.png)
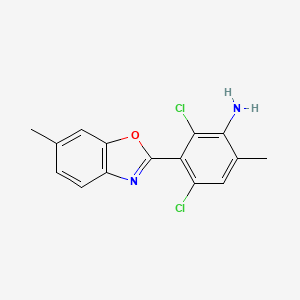
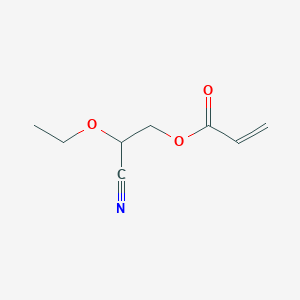

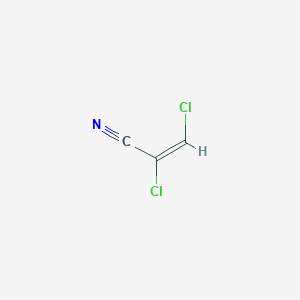
![1-Piperidineacetamide,N-[[(1,1-dimethylethyl)amino]carbonyl]-(9CI)](/img/structure/B13806694.png)
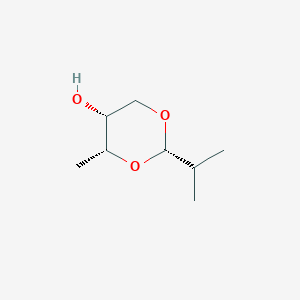
![S-[2-(dimethylamino)-2-iminoethyl] ethanethioate](/img/structure/B13806714.png)
